5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide
Description
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a quinoline derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C16H13BrN2O3 |
|---|---|
Molecular Weight |
361.19 g/mol |
IUPAC Name |
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13BrN2O3/c1-2-21-12-6-5-11(10-4-3-9-18-15(10)12)19-16(20)13-7-8-14(17)22-13/h3-9H,2H2,1H3,(H,19,20) |
InChI Key |
MXATVKLZNNKWIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(O3)Br)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide typically involves the following steps:
Carboxamide Formation: The brominated furan is then reacted with 8-ethoxyquinoline-5-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors for bromination and automated systems for coupling reactions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of quinoline N-oxide .
Scientific Research Applications
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the furan and quinoline moieties, which are known for their biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with potential biological activities.
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds also feature a bromine atom and have been studied for their anticancer properties.
Uniqueness
5-bromo-N-(8-ethoxyquinolin-5-yl)furan-2-carboxamide is unique due to the combination of the furan and quinoline moieties, which may confer distinct biological activities and make it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
